molecular formula C8H15FO3 B12083167 sec-Butyl 3-fluoropropyl carbonate

sec-Butyl 3-fluoropropyl carbonate

Cat. No.: B12083167
M. Wt: 178.20 g/mol
InChI Key: LYVADNAPCLJOER-UHFFFAOYSA-N
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Description

sec-Butyl 3-fluoropropyl carbonate: is an organic compound characterized by the presence of a carbonate ester functional group, a secondary butyl group, and a fluoropropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 3-fluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 3-fluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base, such as pyridine or triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.

Reaction Scheme:

sec-Butyl alcohol+3-fluoropropyl chloroformatesec-Butyl 3-fluoropropyl carbonate+HCl\text{sec-Butyl alcohol} + \text{3-fluoropropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} sec-Butyl alcohol+3-fluoropropyl chloroformate→sec-Butyl 3-fluoropropyl carbonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps, such as distillation or recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

sec-Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form sec-butyl alcohol and 3-fluoropropanol.

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Hydrolysis: sec-Butyl alcohol and 3-fluoropropanol.

    Substitution: sec-Butyl substituted products and corresponding fluorine-substituted by-products.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

sec-Butyl 3-fluoropropyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential as a prodrug, where the carbonate ester can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Medicine: Explored for its potential use in drug delivery systems, where the carbonate ester linkage can provide controlled release of therapeutic agents.

    Industry: Utilized in the development of specialty materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which sec-Butyl 3-fluoropropyl carbonate exerts its effects depends on its application. In drug delivery, the compound may undergo enzymatic hydrolysis to release active drugs. The molecular targets and pathways involved can vary, but typically include esterases that catalyze the hydrolysis of the carbonate ester bond.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-fluoropropyl carbonate
  • sec-Butyl 2-fluoroethyl carbonate
  • sec-Butyl 3-chloropropyl carbonate

Comparison

sec-Butyl 3-fluoropropyl carbonate is unique due to the presence of both a secondary butyl group and a fluoropropyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to tert-butyl analogs, sec-butyl derivatives may exhibit different steric and electronic effects, influencing their reactivity and application profiles.

Properties

Molecular Formula

C8H15FO3

Molecular Weight

178.20 g/mol

IUPAC Name

butan-2-yl 3-fluoropropyl carbonate

InChI

InChI=1S/C8H15FO3/c1-3-7(2)12-8(10)11-6-4-5-9/h7H,3-6H2,1-2H3

InChI Key

LYVADNAPCLJOER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCCCF

Origin of Product

United States

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